Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate
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Overview
Description
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cyano group, a phenyl ring, a tetrahydropyridine ring, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the condensation of a suitable cyanoacetate with a phenyl-substituted tetrahydropyridine derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The resulting intermediate is then treated with a sulfanyl acetate derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of substituents on the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For example, the cyano group may act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The phenyl ring and tetrahydropyridine moiety may contribute to binding affinity and specificity. The sulfanyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]propanoate: Similar structure with a propanoate group instead of acetate.
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]butanoate: Similar structure with a butanoate group instead of acetate.
Uniqueness
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano group, phenyl ring, and sulfanyl acetate moiety makes it a versatile compound for various synthetic and research purposes.
Biological Activity
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with a cyano group and a sulfanyl linkage, contributing to its unique biological profile. Its molecular weight is approximately 438.9 g/mol with a calculated logP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyridine have shown potent inhibitory effects on various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 7.0 |
Compound B | PC-3 (Prostate) | 14.9 |
Compound C | HepG2 (Liver) | 20.3 |
These results suggest that the compound may disrupt cell proliferation and induce apoptosis in cancer cells through various mechanisms .
The mechanism by which this compound exerts its effects may involve modulation of microtubule dynamics, similar to other known anticancer agents such as Taxol. This interaction could lead to disruption in mitotic spindle formation and subsequent cell cycle arrest .
Study 1: In Vitro Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited dose-dependent antiproliferative effects. The most promising derivative showed an IC50 value of approximately 7 µM against A549 cells. The study utilized MTT assays to quantify cell viability post-treatment .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationships of related compounds highlighted key functional groups that enhance biological activity. The presence of the cyano group was found to be crucial for the anticancer efficacy observed in several derivatives. This information can guide further synthetic modifications to optimize therapeutic potential .
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O3S/c1-11(2)22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,19,20) |
InChI Key |
SZBLMHMEZGAWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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